

A Comprehensive Guide to the Safe Disposal of Hexadecyldimethylamine (CAS 112-69-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Hexadecyldimethylamine

Cat. No.: B3432816

[Get Quote](#)

Hexadecyldimethylamine, a tertiary amine with the CAS number 112-69-6, is a vital chemical intermediate in the synthesis of cationic and amphoteric surfactants, finding extensive use in research and development for personal care products, fabric softeners, and industrial applications like corrosion inhibition.^{[1][2][3]} Its utility, however, is matched by a significant hazard profile that necessitates meticulous handling and disposal protocols. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage **hexadecyldimethylamine** waste safely and in regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile & Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management.

Hexadecyldimethylamine is a corrosive, combustible liquid that is harmful if swallowed and poses a severe threat to aquatic ecosystems.^{[4][5][6][7]} The causality behind stringent disposal procedures is directly linked to these properties. Its low water solubility and density mean it will float on water, spreading its toxic effects across the surface and hindering containment in aquatic environments.^{[4][7]}

Core Chemical and Hazard Data

The following table summarizes the critical data points for **hexadecyldimethylamine**, informing the necessary safety and disposal considerations.

Property	Value	Source(s)
CAS Number	112-69-6	[6] [8]
Molecular Formula	C18H39N	[4]
Appearance	Clear yellow liquid with a fish-like odor	[4] [7]
Boiling Point	148 °C at 2 mmHg	[8] [9]
Flash Point	147 °C (closed cup)	[6] [8]
Density	~0.801 g/mL at 20 °C	[6] [8]
Water Solubility	Insoluble	[4] [7] [8]
GHS Hazard Codes	H302, H314, H400, H410	[4] [5] [10]
Hazard Statements	Harmful if swallowed, Causes severe skin burns and eye damage, Very toxic to aquatic life, Very toxic to aquatic life with long lasting effects.	[4] [5] [10]
UN Number	UN 2735 (Amines, liquid, corrosive, n.o.s.)	[10]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The selection of PPE is dictated by the chemical's corrosive nature and potential for inhalation.[\[11\]](#)

- Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. It is crucial to consult the glove manufacturer's data for breakthrough times to ensure adequate protection for the duration of handling.[\[12\]](#)
- Eye/Face Protection: Use tightly fitting safety goggles in conjunction with a face shield to protect against splashes, which can cause severe eye damage.[\[6\]](#)[\[13\]](#)

- Skin and Body Protection: A chemical-resistant apron or lab coat is required. For tasks with a higher risk of splashing, impervious clothing is necessary.[13][14]
- Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood. If a spill occurs outside of a fume hood or if ventilation is inadequate, a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK) is mandatory.[6][13]

Spill Management Protocol

The immediate and correct response to a chemical spill is critical to mitigating risk. The procedure varies based on the volume of the spill.

Protocol 2.1: Minor Spill Cleanup (<1 Liter within a Fume Hood)

- Alert Personnel: Immediately notify others in the vicinity.
- Ensure Containment: Confirm the fume hood sash is at the appropriate height to maintain airflow and contain vapors.
- Don PPE: Wear the full PPE ensemble as described in Section 1.2.
- Absorb the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[10][15] Begin applying the absorbent from the outside edge of the spill and work inwards to prevent spreading.[16]
 - Causality Note: Using combustible absorbents like paper towels or sawdust is strictly prohibited. These materials can increase the rate of evaporation and, if mixed with an oxidizing agent, could create a fire hazard.[17]
- Collect Waste: Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools into a designated, chemically compatible waste container.
- Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent and water solution.[16][18] Place the cleaning materials into the same waste container.

- Package and Label: Securely close the waste container. Affix a hazardous waste label detailing the contents as "Spill Debris containing **Hexadecyldimethylamine** (CAS 112-69-6)."
- Dispose: Manage the container as hazardous waste according to the procedures in Section 4.

Protocol 2.2: Major Spill Response (>1 Liter or any spill outside a Fume Hood)

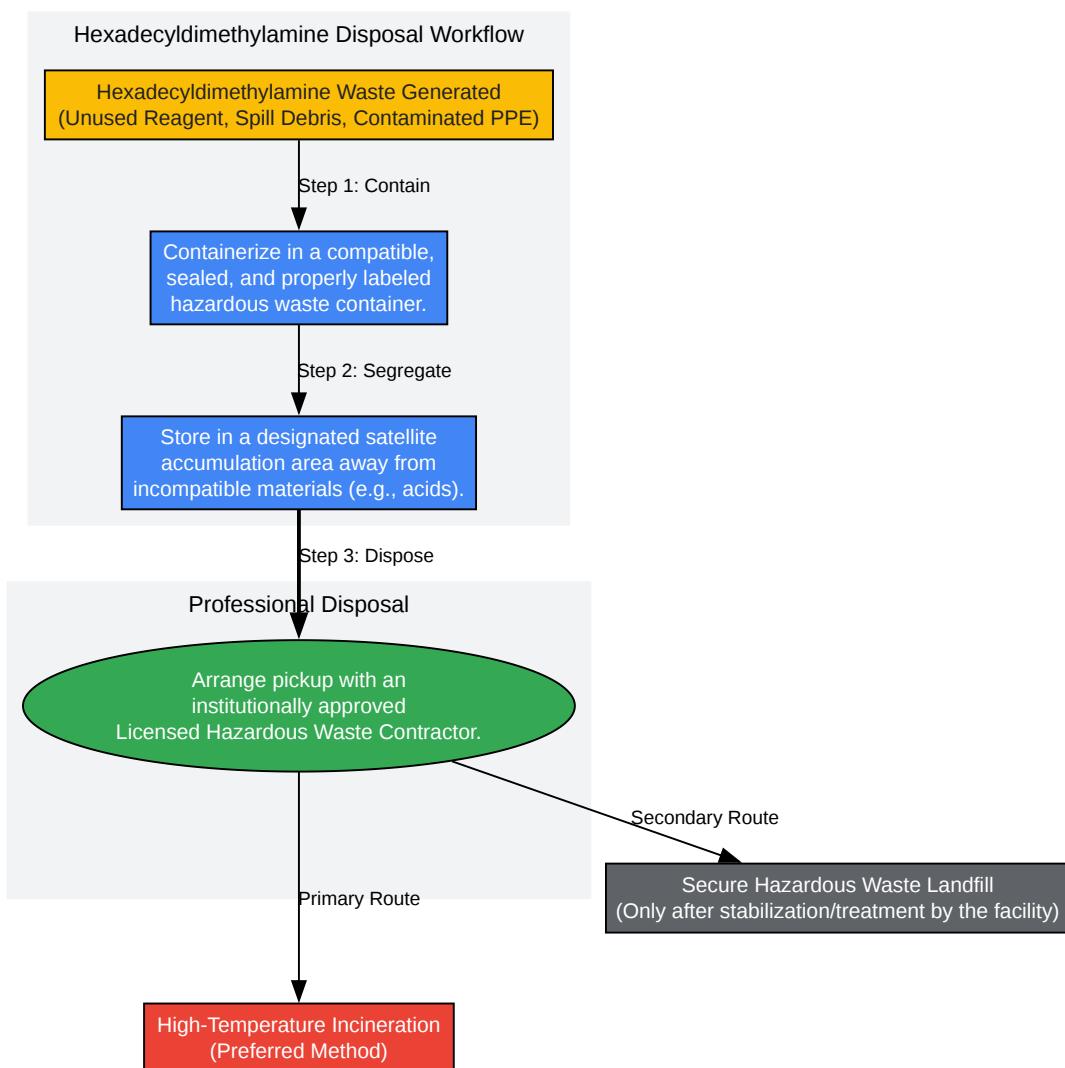
- EVACUATE: Immediately alert all personnel and evacuate the area.[\[13\]](#) Do not attempt to manage a large spill alone or without proper training.
- Isolate: Close the doors to the affected area to contain vapors. If safe to do so, shut off any potential ignition sources.[\[15\]](#)
- Call for Help: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team. Provide them with the chemical name, spill location, and estimated quantity.
- Provide First Aid: If anyone has come into contact with the chemical, remove contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes at an emergency shower or eyewash station.[\[16\]](#)[\[19\]](#) Seek immediate medical attention.
- Await Response: Do not re-enter the area until it has been cleared by trained emergency responders.

Waste Collection and Segregation

Proper containment of **hexadecyldimethylamine** waste is crucial to prevent accidental release and ensure safe transport.

- Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, that can be tightly sealed.[\[20\]](#)[\[21\]](#)
- Chemical Incompatibility: **Hexadecyldimethylamine** is a basic compound that reacts exothermically with acids.[\[4\]](#)[\[7\]](#)[\[9\]](#) It is also incompatible with strong oxidizing agents,

isocyanates, and halogenated organic compounds.[\[7\]](#)[\[8\]](#) NEVER mix


hexadecyldimethylamine waste with incompatible chemicals in the same container. This can lead to violent reactions, gas generation, and container pressurization.

- Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "**Hexadecyldimethylamine**," the CAS number "112-69-6," and an accurate description of the hazards (e.g., "Corrosive, Toxic to Aquatic Life").[\[16\]](#)

Approved Disposal Pathways

The disposal of **hexadecyldimethylamine** is governed by federal and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[\[22\]](#) [\[23\]](#) Direct disposal to drains or general trash is strictly forbidden due to its severe aquatic toxicity and corrosive properties.[\[10\]](#) The following decision-making workflow outlines the appropriate disposal pathways.

Hexadecyldimethylamine Disposal Workflow

[Click to download full resolution via product page](#)

Caption: Decision workflow for the proper disposal of **hexadecyldimethylamine** waste.

Pathway A: Licensed Hazardous Waste Contractor (Mandatory)

For research laboratories and development facilities, the only acceptable method of disposal is through a licensed hazardous waste disposal contractor.[\[10\]](#) These contractors are equipped to handle, transport, and process hazardous materials in accordance with all regulatory standards. Your institution's EHS department will have an established relationship with such a provider.

Pathway B: High-Temperature Incineration (Preferred Technology)

Incineration is the most effective and environmentally sound method for destroying organic amines like **hexadecyldimethylamine**.[\[24\]](#)[\[25\]](#) When conducted at a permitted hazardous waste incineration facility, the high temperatures and controlled conditions ensure the complete breakdown of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides, preventing its release into the environment.[\[25\]](#) This process is managed by your waste disposal contractor.

Pathway C: Landfill (Prohibited without Pre-treatment)

Direct landfilling of liquid, corrosive, and environmentally toxic hazardous waste is illegal.[\[26\]](#) [\[27\]](#) Waste management facilities may treat and stabilize certain residues from incineration or other processes before placing them in a specially designed hazardous waste landfill.[\[26\]](#)[\[28\]](#) This is not a disposal option available to the generator; it is a final step in the waste management chain handled exclusively by the disposal facility.

Regulatory Context

All procedures outlined in this guide are designed to comply with the primary regulations governing chemical safety and waste in the United States:

- Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform and train employees on the hazards of chemicals in the workplace.[\[29\]](#)[\[30\]](#)

- Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste, from generation to final disposal.[22][23]

By adhering to these protocols, your laboratory not only ensures the safety of its personnel but also upholds its responsibility as a steward of environmental health, building a foundation of trust and operational excellence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Hexadecyl Dimethyl Amine | CAS 112-69-6 | 98% | 800kg/IBC, 160kg/drum [painichemical.com]
- 4. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. N,N-ジメチルヘキサデシルアミン technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. DIMETHYL HEXADECANAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Hexadecyldimethylamine | 112-69-6 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. FARMIN DM8665D for tertiary amines industry | Kao Chemicals EU [kaochemicals-eu.com]
- 11. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 12. eucochem.com [eucochem.com]
- 13. echemi.com [echemi.com]

- 14. chembk.com [chembk.com]
- 15. jk-sci.com [jk-sci.com]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. chemicalbook.com [chemicalbook.com]
- 20. Hexadecyl Dimethyl Amine Manufacturer | Properties, Uses, Safety & SDS | Buy High Purity C16 Dimethylamine in China [nj-finechem.com]
- 21. Hexadecyl Dimethylamine [whamine.com]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 26. IDEM: Managing Waste: Landfills and Land Disposal Units [in.gov]
- 27. Alabama Administrative Code [admincode.legislature.state.al.us]
- 28. epa.gov [epa.gov]
- 29. 09/23/1991 - Worker Exposures to Volatile Amines [ilpi.com]
- 30. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- To cite this document: BenchChem. [A Comprehensive Guide to the Safe Disposal of Hexadecyldimethylamine (CAS 112-69-6)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3432816#hexadecyldimethylamine-proper-disposal-procedures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com